
Propanoyl phosphate
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Overview
Description
Propanoyl phosphate is the phosphate ester of propanoic acid. It has a role as an Escherichia coli metabolite. It derives from a propionic acid. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Biochemical Pathways
Propanoyl phosphate plays a crucial role as an intermediate in metabolic pathways, particularly in the degradation of threonine and propionate metabolism. It is generated during the conversion of propanoyl-CoA, which is formed from threonine degradation. The pathway involves several enzymatic reactions:
- Threonine Dehydratase : Converts threonine to 2-oxobutanoate and ammonia.
- Formation of Propanoyl-CoA : 2-oxobutanoate undergoes lyase cleavage with coenzyme A to yield propanoyl-CoA.
- Conversion to Propionate : Propanoyl-CoA is then processed via this compound to produce propionate, generating ATP in the process .
This pathway is particularly relevant in microbial systems such as Salmonella enterica, where this compound is utilized in energy production under anaerobic conditions .
Microbial Applications
This compound has been implicated in enhancing the virulence of certain bacterial strains. For example, Escherichia coli strains isolated from Crohn's disease patients exhibited increased adhesive and invasive properties when grown on media supplemented with propionate. This effect was linked to the activation of specific genes that enhance pathogenicity .
Additionally, this compound serves as a substrate in the biosynthesis of polyhydroxyalkanoates (PHAs), biopolymers that are gaining attention for their biodegradable properties. The enzyme propionyl coenzyme A synthetase (PrpE) catalyzes the conversion of this compound into PHAs, which can be utilized in various applications ranging from packaging materials to medical devices .
Material Science
In material science, phosphorylated derivatives of cellulose have been explored for their thermoplastic properties. Research indicates that incorporating this compound into cellulose derivatives can enhance their flame resistance and mechanical properties. This is achieved through controlled phosphorylation processes that modify the polymer structure, leading to improved thermal stability and solubility characteristics .
Case Study 1: Microbial Metabolism
A study on Salmonella enterica demonstrated that this compound acts as a key intermediate in both 1,2-propanediol and propionate catabolic pathways. The research highlighted how varying concentrations of propionate influence the synthesis of propanoyl-CoA, essential for bacterial growth under different environmental conditions .
Case Study 2: Biopolymer Production
Research on biopolymer production using Pseudomonas putida showed that the incorporation of this compound into metabolic pathways significantly increased the yield of specific PHAs. This study utilized genetic engineering techniques to enhance the expression of enzymes involved in converting this compound into bioplastics .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Biochemical Pathways | Energy production in bacteria | This compound is crucial for ATP generation |
Microbial Applications | Enhancing virulence in E. coli | Increased pathogenicity linked to propionate exposure |
Material Science | Thermoplastic cellulose derivatives | Improved flame resistance and mechanical properties |
Biopolymer Production | Synthesis of polyhydroxyalkanoates | Enhanced yield through metabolic engineering |
Properties
Molecular Formula |
C3H7O5P |
---|---|
Molecular Weight |
154.06 g/mol |
IUPAC Name |
phosphono propanoate |
InChI |
InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7) |
InChI Key |
FMNMEQSRDWIBFO-UHFFFAOYSA-N |
SMILES |
CCC(=O)OP(=O)(O)O |
Canonical SMILES |
CCC(=O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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